KB-141, also known by its chemical name 3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid, belongs to the class of small molecules and is categorized as an experimental drug. It has been studied for its anticholesteremic properties and is recognized for its potential therapeutic applications in metabolic syndrome and related disorders .
The synthesis of KB-141 involves several key steps focused on modifying its molecular structure to enhance selectivity and potency. Initial synthetic efforts retained a core structure derived from tiratricol, with variations introduced at specific positions to optimize the compound's efficacy.
Key Synthesis Steps:
The synthetic routes have been meticulously documented in various studies, indicating a focus on optimizing pharmacological properties while maintaining structural integrity.
The molecular structure of KB-141 is characterized by a complex arrangement that includes:
This structural complexity underpins its selective action on thyroid hormone receptors.
KB-141 primarily engages in receptor-mediated interactions rather than classical chemical reactions typical of small molecules. Its mechanism involves binding to thyroid hormone receptors, particularly the beta subtype, leading to downstream metabolic effects.
The mechanism of action for KB-141 revolves around its selective activation of thyroid hormone receptor beta. This receptor plays a crucial role in regulating metabolism, including lipid metabolism and thermogenesis.
KB-141 possesses several notable physical and chemical properties that contribute to its pharmacological profile:
Property | Measurement |
---|---|
Water Solubility | 0.00319 mg/mL |
LogP (octanol-water partition) | 4.88 |
pKa (strongest acidic) | 3.27 |
Polarizability | 34.26 ų |
Bioavailability | Estimated at ~1 |
These properties suggest that while KB-141 is not highly soluble in water, it possesses favorable lipophilicity for membrane permeability .
KB-141 has potential applications in various fields:
KB-141 (3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid) represents a pioneering achievement in nuclear receptor pharmacology as a synthetic thyroid hormone receptor agonist with unprecedented selectivity for the beta isoform. This small molecule has fundamentally advanced our understanding of thyroid hormone signaling and enabled the exploration of receptor-specific therapeutic effects previously obscured by the limitations of non-selective thyroid hormone mimetics. Its development marked a critical milestone in the transition from non-selective thyromimetics to tissue-targeted therapeutics, offering new avenues for treating metabolic disorders while avoiding detrimental extrahepatic effects. The compound's unique molecular architecture enables precise engagement with TRβ-dominated pathways in metabolic tissues, distinguishing it from endogenous thyroid hormones and earlier synthetic analogs that activated both receptor isoforms indiscriminately [2] [3].
The discovery of KB-141 emerged from systematic structure-activity relationship studies conducted in the early 2000s that aimed to dissect the differential molecular recognition properties of thyroid hormone receptor (TR) isoforms. Researchers strategically modified the core thyromimetic structure by introducing halogen substitutions and optimizing the phenolic side chain, culminating in the identification of the 3,5-dichloro-4-(4-hydroxy-3-isopropylbenzyl)phenol scaffold that exhibited remarkable beta isoform preference. Published pharmacological characterizations revealed that KB-141 binds to human TRβ1 with 17-fold greater selectivity over TRα1, as evidenced by IC₅₀ values of 3.3 nM versus 23.9 nM respectively in competitive binding assays displacing triiodothyronine (T₃) [2].
Table 1: Pharmacological Profile of KB-141 in Receptor Binding and Cellular Assays
Parameter | TRβ1 Affinity | TRα1 Affinity | Selectivity Ratio (TRα/TRβ) | Cellular EC₅₀ (TRβ) |
---|---|---|---|---|
Value | 3.3 nM | 23.9 nM | 7.2 | 1.12 nM (CV-1 cells) |
Assay | T₃ displacement | T₃ displacement | Competitive binding | TRE-luciferase reporter |
The rational design exploited subtle differences in the ligand-binding pockets between TR isoforms, particularly leveraging the increased space near amino acid position 282 in TRβ. This approach represented a significant departure from previous thyromimetic development that had focused primarily on metabolic potency without addressing receptor subtype discrimination. KB-141's discovery was documented in foundational medicinal chemistry literature as the first thyromimetic to achieve greater than 10-fold selectivity for TRβ while maintaining nanomolar potency, establishing a new pharmacological benchmark for thyroid receptor targeting that inspired subsequent generations of selective thyromimetics [3].
The therapeutic rationale for TRβ-selective agonism stems from the distinct tissue distribution patterns and physiological functions of TR isoforms. TRα predominates in the cardiovascular system, bone, and central nervous system, while TRβ is the predominant isoform in the liver, kidneys, and pituitary gland. This differential expression creates a compelling opportunity for tissue-specific pharmacology—KB-141's selectivity enables activation of hepatic metabolic pathways while minimizing potentially deleterious cardiac effects mediated through TRα activation [3].
Molecular studies demonstrated that KB-141 achieves its isoform discrimination through differential stabilization of the TRβ ligand-binding domain. The compound's chlorinated phenolic ring and hydrophobic isopropyl extension form specific van der Waals contacts with residues unique to the TRβ binding pocket, particularly with Ser277, Asn331, and Arg320. This precise molecular recognition creates a thermodynamic preference for TRβ binding that translates to functional selectivity in cellular systems. In reporter gene assays using CV-1 cells, KB-141 activated TRβ-mediated transcription with an EC₅₀ of 1.12 nM, while requiring 4.5 nM to activate TRα—demonstrating approximately 4-fold functional selectivity that closely mirrored its binding preference [2].
Table 2: Tissue-Specific Gene Regulation Profile of KB-141
Target Tissue | Gene Modulated | Fold Induction vs. Control | TR Isoform Responsible |
---|---|---|---|
Liver | Spot 14 | 8.5 | TRβ |
Liver | LDL Receptor | 4.2 | TRβ |
Heart | α-MHC | 1.8 | TRα |
Heart | SERCA2 | 1.5 | TRα |
Pituitary | TSHβ | 0.3 | TRβ |
The functional consequences of this selectivity were demonstrated in preclinical models where KB-141 effectively reduced plasma cholesterol and triglyceride levels without increasing heart rate or inducing cardiac hypertrophy—effects that had plagued earlier non-selective thyromimetics. Hepatic gene expression analyses revealed that KB-141 potently induced cholesterol-metabolizing enzymes (CYP7A1), lipid oxidation regulators (malic enzyme), and LDL receptor expression, recapitulating beneficial aspects of thyroid hormone signaling specifically in metabolic tissues. This tissue-discriminating pharmacology validated the therapeutic hypothesis that TRβ-selective agonists could harness the beneficial metabolic effects of thyroid hormone while circumventing its cardiotoxic limitations [3].
KB-141 occupies a pivotal position in the historical trajectory of metabolic disease therapeutics, bridging the gap between unselective thyromimetics and modern tissue-targeted agents. It served as the critical proof-of-concept molecule demonstrating that selective TRβ activation could produce clinically relevant reductions in atherogenic lipids without adverse cardiac effects. In diet-induced obese mouse models, KB-141 administration produced dose-dependent reductions in serum cholesterol (26-38%) and triglycerides (32-45%) while simultaneously decreasing hepatic steatosis. These lipid-lowering effects occurred at doses that showed minimal cardiac impact as assessed by heart rate changes, cardiac hypertrophy markers, and atrial natriuretic peptide expression [3].
The compound's pharmacological profile directly informed the development of subsequent generations of liver-directed TRβ agonists. Recognizing that even selective receptor activation could potentially affect TRβ-expressing tissues like the pituitary and hypothalamus, researchers developed advanced prodrug strategies inspired by KB-141's limitations. These efforts yielded compounds like MB07811, which undergoes first-pass hepatic extraction and conversion to the active phosphonate metabolite MB07344 that exhibits restricted tissue distribution. Comparative studies demonstrated that while KB-141 reduced cholesterol and triglycerides, it also suppressed the thyroid hormone axis at therapeutic doses—an effect circumvented by the liver-targeted prodrug approach [3].
Table 3: Preclinical Efficacy of KB-141 in Metabolic Parameters
Metabolic Parameter | Reduction (%) | Model System | Dosing Duration |
---|---|---|---|
Serum Cholesterol | 26-38% | Diet-induced obese mice | 14 days |
Serum Triglycerides | 32-45% | Diet-induced obese mice | 14 days |
Hepatic Triglycerides | 41% | Diet-induced obese mice | 14 days |
LDL-C | 34% | Rat model | 7 days |
Body Weight | No significant change | Multiple models | Varies |
Beyond its primary metabolic applications, KB-141 unexpectedly revealed potential in oncology through its ability to modulate chemotherapy sensitivity. In triple-negative breast cancer models, TRβ expression correlated with improved chemosensitivity, and treatment with TRβ agonists including KB-141 enhanced the efficacy of doxorubicin and docetaxel by restoring apoptotic pathways. This effect was mediated through suppression of cAMP/PKA signaling, suggesting that KB-141 and related TRβ agonists might have adjuvant therapeutic potential in chemotherapy-resistant malignancies characterized by low TRβ expression [4].
The scientific legacy of KB-141 extends to contemporary TRβ agonists now in clinical development, including MGL-3196 (resmetirom), which shares its core TRβ selectivity principle but incorporates enhanced liver targeting. These advances represent the direct evolution of concepts first validated with KB-141, now being applied to conditions including NASH, dyslipidemia, and potentially atherosclerosis. The compound thus established the pharmacological foundation for an entirely new class of metabolic therapeutics that leverage the beneficial aspects of thyroid hormone signaling while avoiding its historical limitations [3] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7